PENTAMETHYLCYCLOPENTASILOXANE

説明

Current Research Landscape and Scholarly Significance

The scholarly significance of Pentamethylcyclopentasiloxane (also known as D5H) stems from its versatile applications as a building block and functional material in advanced scientific research. ohiolink.edu Its unique properties are leveraged across multiple disciplines, from materials science to nanotechnology.

In materials science , the compound is frequently used in the synthesis of novel silicone-based polymers with customized properties. Researchers have utilized it to create hybrid polyurethanes and cyclolinear polysiloxanes (CLPSs). chemicalbook.com These CLPSs are polymers containing cyclic siloxane units connected to form linear chains, offering unique material characteristics. ohiolink.edu this compound also serves as a critical crosslinking or reinforcing agent in the formation of novel polymer networks. ohiolink.edu For instance, it has been instrumental in preparing amphiphilic networks with potential for biological and medical applications by combining it with polymers like polydimethylsiloxane (B3030410) and poly(ethylene glycol). ohiolink.edu

In the field of nanotechnology and electronics , this compound is studied as a precursor gas for focused ion beam (FIB) induced deposition. aip.org Research has shown that it can be used to fabricate high-aspect-ratio insulator nanostructures. mdpi.com Studies have demonstrated that using this compound as a precursor results in insulators with significantly higher resistivity and breakdown fields compared to other siloxane compounds, which is crucial for the development of microelectronic components. aip.org

Furthermore, its application extends to the development of advanced functional materials . It is a key reagent in creating network-type solid polymer electrolytes for potential use in batteries. acs.org By functionalizing the cyclosiloxane ring with oligoethylene oxide chains, researchers have synthesized ionically conductive polymer hosts. acs.org It has also been used in the study of multifunctional liquid crystal elastomers, which exhibit interesting electromechanical and electro-optical properties. aip.org

In biomedical research , the lipophilic nature of this compound makes it a candidate for drug delivery systems. smolecule.com It is being investigated for its ability to encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability. Its compatibility with biological tissues is also under investigation for use in implantable medical devices.

Historical Context of Cyclosiloxane Research

The study of this compound is built upon a long history of organosilicon chemistry. The field's origins can be traced back to 1863, when French chemists Charles Friedel and James Crafts first synthesized an organosilicon compound, tetraethylsilane. This discovery opened the door to a new class of chemical compounds with silicon-carbon bonds.

A particularly vital period for the advancement of cyclosiloxane chemistry occurred between 1904 and 1937. During this era, scientists not only synthesized numerous simple organosilicon compounds but also discovered both cyclic and linear polysiloxanes. The systematic exploration during these decades established organosilicon chemistry as a distinct and important branch of chemical science.

Frederic Stanley Kipping is widely recognized as a pivotal figure in this history. His extensive research, particularly his use of Grignard reagents for synthesizing alkylsilanes and arylsilanes, was groundbreaking. Kipping was the first to prepare silicone oligomers and polymers, demonstrating the potential for creating complex materials based on silicon and laying the essential groundwork for the sophisticated cyclic siloxanes studied today. The development of ring-opening polymerization (ROP) in the mid-20th century further revolutionized the field, providing a method to convert cyclosiloxanes into high-molecular-weight polymers. mdpi.com

Scope and Objectives of the Academic Review

The objective of this academic review is to provide a focused and detailed examination of this compound, independent of its more common analogue, decamethylcyclopentasiloxane (B1670010) (D5). This review will concentrate exclusively on the synthesis, properties, and diverse research applications of this compound. It aims to highlight its specific contributions and significance in academic studies, drawing a clear distinction from other cyclosiloxanes. The review will synthesize findings from various research domains to present a comprehensive picture of its current role in the scientific community, supported by relevant data.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6166-86-5 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₂₀O₅Si₅ | chemicalbook.comcas.org |

| Molecular Weight | 300.64 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 0.992 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 54 °C at 10 mmHg | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.392 | chemicalbook.comsigmaaldrich.com |

| InChI Key | HGPDWMTUQRNTQT-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Research Findings for this compound

| Research Area | Application | Key Findings | Source(s) |

| Materials Science | Synthesis of cyclolinear polysiloxanes (CLPSs) and hybrid polymers. | Serves as a versatile reagent and building block for polymers with tailored properties. | ohiolink.educhemicalbook.com |

| Crosslinking/reinforcing agent in polymer networks. | Used to create novel amphiphilic networks for potential biomedical applications. | ohiolink.edu | |

| Nanotechnology | Precursor for Focused Ion Beam (FIB) Induced Deposition. | Enables fabrication of insulator nanostructures with high resistivity, showing improved performance over other siloxanes. | aip.orgmdpi.com |

| Energy Materials | Synthesis of solid polymer electrolytes. | Forms network-type ionic conductors when functionalized with oligoethylene oxide chains. | acs.org |

| Biomedical Research | Drug delivery systems. | Its lipophilic nature allows for the encapsulation of hydrophobic drugs, potentially improving bioavailability. | smolecule.com |

| Biocompatible materials. | Research is ongoing to assess its suitability for implantable devices due to its chemical inertness. |

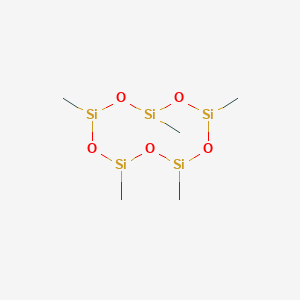

Structure

2D Structure

特性

InChI |

InChI=1S/C5H15O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNGSQUVTIDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871154 | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6166-86-5 | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006166865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8,10-pentamethylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Pentamethylcyclopentasiloxane

Controlled Siloxane Condensation Reactions

The synthesis of pentamethylcyclopentasiloxane is often achieved through carefully controlled condensation reactions of siloxanes. These methods are foundational in organosilicon chemistry and allow for the precise construction of the cyclic siloxane ring.

Hydrolysis of Alkyl Halogenosilanes as Precursors

A primary and widely utilized industrial method for synthesizing this compound involves the hydrolysis of alkyl halogenosilanes. smolecule.com This process uses raw materials like dichlorodimethylsilane (B41323) and chlorotrimethylsilane. imcd.frknowde.com The hydrolysis of these chloromethylsilanes is a rapid reaction, readily forming silanols and hydrogen chloride. oecd.orguni-wuppertal.deuni-wuppertal.de

The fundamental reaction can be exemplified by the hydrolysis of dichlorodimethylsilane: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl uni-wuppertal.de

These resulting silanol (B1196071) intermediates are unstable and readily undergo condensation to form siloxane bonds (Si-O-Si). uni-wuppertal.de This condensation can lead to the formation of either linear or cyclic siloxanes. uni-wuppertal.de The formation of this compound specifically arises from the co-hydrolysis of a mixture of methyl- and dimethyl-substituted chlorosilanes.

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in directing the condensation reactions towards the desired cyclic products and improving reaction efficiency. Both acid and base catalysts are employed in the synthesis of cyclosiloxanes, each influencing the reaction mechanism and product distribution differently. smolecule.com

Acid-Catalyzed Synthesis: Acid catalysts, such as sulfuric acid and triflic acid, are commonly used in industrial processes. The mechanism involves the protonation of a siloxane oxygen atom, which enhances the electrophilicity of the silicon atom and facilitates nucleophilic attack by a water molecule or a silanol group. smolecule.com This method is favored for its high reaction rates. smolecule.com Optimal conditions for acid-catalyzed synthesis often involve temperatures between 150–200°C and reaction times of 4–12 hours to minimize the formation of byproducts.

Base-Catalyzed Synthesis: Base catalysts, like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), function by deprotonating silanol groups to form highly nucleophilic siloxide anions. smolecule.com These anions then attack other silicon atoms, leading to the formation of siloxane bonds. smolecule.com However, base-catalyzed reactions tend to favor the formation of linear polymers and larger cyclic structures. smolecule.com The use of templating agents, such as crown ethers, can help to stabilize the cyclic intermediates and improve the yield of the desired cyclopentasiloxane.

Platinum-Based Catalysis: An alternative and advanced method involves the platinum-catalyzed oxidation of hydrogen-containing cyclosiloxanes. smolecule.com This process utilizes a platinum catalyst to facilitate the reaction between Si-H groups and water, forming silanol (Si-OH) groups and hydrogen gas. google.com The silanol groups then condense to form Si-O-Si linkages, resulting in the desired polysiloxane network. google.com This method offers the advantage of eliminating halogenated byproducts and allowing for continuous production with high conversion rates. Karstedt's catalyst is a widely used platinum complex for this type of polymerization. smolecule.com

Polymerization Pathways Involving this compound

This compound is not only a final product but also a valuable monomer in the synthesis of various silicone polymers. Its polymerization allows for the creation of materials with tailored properties.

Mechanistic Aspects of Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a key method for transforming cyclic siloxanes into linear polysiloxanes. innovscience.com This process can be initiated by either anionic or cationic catalysts. gelest.com

Anionic Ring-Opening Polymerization (AROP): Anionic ROP is initiated by nucleophilic species such as hydroxides, alkoxides, or organometallic compounds like n-butyllithium. orientjchem.orgrevmaterialeplastice.rogoogle.com The initiator attacks a silicon atom in the cyclosiloxane ring, leading to the opening of the ring and the formation of a linear silanolate chain end. gelest.com This active center then propagates by attacking other cyclic monomers. AROP can be a controlled or "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. orientjchem.org However, the reaction is an equilibrium process, and the final product mixture often contains a certain percentage of cyclic oligomers. google.com

Cationic Ring-Opening Polymerization (CROP): Cationic ROP is initiated by strong acids or Lewis acids. gelest.comresearchgate.net The initiator protonates an oxygen atom in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule. gelest.com Cationic polymerization is often more complex than anionic polymerization and can be accompanied by side reactions such as chain transfer and backbiting, which can lead to a broader molecular weight distribution and the formation of cyclic byproducts. gelest.com

Cocyclization and Copolymerization with Functional Monomers

To create polysiloxanes with specific functionalities, this compound can be copolymerized with other functional cyclic monomers. vot.plvot.pl This approach allows for the incorporation of various functional groups, such as vinyl, trifluoropropyl, or cyanopropyl groups, into the polymer backbone. vot.plvot.pl

The reactivity of the different monomers plays a crucial role in the final copolymer structure. By carefully selecting the comonomers and controlling the polymerization conditions, it is possible to synthesize random, alternating, block, or gradient copolymers. gelest.comorientjchem.org For instance, the anionic copolymerization of hexamethylcyclotrisiloxane (B157284) with functional cyclotrisiloxanes has been studied to determine the reactivity ratios of the comonomers, which provides insight into the resulting copolymer microstructure. vot.plvot.pl This ability to tailor the polymer architecture at the molecular level is essential for developing materials with specific properties for advanced applications. researchgate.net

Inverse Vulcanisation for Polysulfide Material Synthesis

A more recent and innovative application of functionalized derivatives of this compound is in inverse vulcanization. This process involves the reaction of a large excess of elemental sulfur with a small amount of an unsaturated organic crosslinker. rsc.orgacs.org In this context, a derivative like pentavinyl-pentamethyl-cyclopentasiloxane (PVPSi) can be used as the crosslinker. rsc.org

During inverse vulcanization, the sulfur ring (S₈) is thermally opened to form diradical chains, which then react with the vinyl groups of the cyclosiloxane comonomer. acs.orgacs.org This results in a cross-linked polysulfide network where the cyclosiloxane units are incorporated into the polymer structure. rsc.org Research has shown that using PVPSi as a crosslinker requires only 10 wt% sulfur to form a solid product. rsc.org The resulting polysulfide materials are typically insoluble in common solvents but can swell in non-polar solvents. rsc.org These novel materials have potential applications as selective solvent absorbers, for instance, in the removal of hydrocarbons from water. rsc.org

Post-Synthetic Chemical Modifications and Functionalization

This compound, a molecule of significant interest due to the reactivity of its silicon-hydrogen (Si-H) bonds, serves as a versatile precursor for a variety of chemical transformations. researchgate.net These reactive sites allow for post-synthetic modifications, enabling the introduction of diverse functional groups and the formation of novel siloxane and silane (B1218182) derivatives.

The oxidation of the Si-H bonds in this compound is a key transformation that leads to the formation of silanol (Si-OH) groups. This reaction can be achieved using various oxidizing agents, with water in the presence of a platinum catalyst being a common method. google.com The process involves the oxidation of the Si-H group to a Si-OH group, which is an energetically favorable conversion. google.com This transformation is a critical step in the synthesis of more complex silicone materials. smolecule.com

The resulting silanol intermediates are highly reactive and can undergo subsequent condensation reactions. google.com In these reactions, two silanol groups react to form a siloxane (Si-O-Si) linkage, releasing a molecule of water. google.com This polycondensation process can lead to the formation of poly(cyclosiloxane) networks. google.com The extent of this polymerization and crosslinking can be controlled by the concentration of the reactants and the presence of other reactive species. google.com

Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate. The general reaction is as follows:

Oxidation: Si–H + H₂O → Si–OH + H₂ (catalyzed by Platinum)

Condensation: 2 Si–OH → Si–O–Si + H₂O

This methodology is fundamental in creating flexible and thermally resistant polysiloxane networks. google.com

While oxidation introduces oxygen-containing functionalities, reduction reactions of this compound can lead to the formation of various silane derivatives. This class of reactions is less commonly detailed in the context of modifying the cyclic siloxane itself but is a fundamental process in organosilicon chemistry. Reducing agents such as lithium aluminum hydride are typically employed for such transformations.

The primary application of reduction chemistry involving this compound is often in the context of its use as a silane-based reducing agent. gelest.com The Si-H bonds within the molecule can participate in the reduction of various organic functional groups. gelest.com For instance, it can be used in the reduction of enones to ketones and in the conversion of O-acetyl furanoses and pyranoses to deoxy sugars. gelest.com

| Reducing Agent | Substrate | Product |

| This compound | Enones | Ketones |

| This compound | O-acetyl furanoses/pyranoses | Deoxy sugars |

This table showcases the application of this compound as a reducing agent. gelest.com

The Si-H bonds of this compound are amenable to substitution reactions, allowing for the direct attachment of a wide array of functional groups. This functionalization is a powerful tool for tailoring the properties of the resulting siloxane molecules for specific applications. acs.orgresearchgate.net

One of the most significant substitution reactions is hydrosilylation . This reaction involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. acs.orggoogle.com Platinum catalysts are frequently used to facilitate this process. acs.orgnih.gov For example, this compound can be reacted with molecules containing vinyl or allyl groups to form new carbon-silicon bonds. google.comacs.org This method is used to synthesize network polymer electrolytes by cross-linking with diallyl compounds. acs.org

Another approach to functionalization is through dehydrogenative coupling, catalyzed by compounds like tris(pentafluorophenyl)borane. researchgate.netacs.org This reaction couples the Si-H bond with an oxygen-based nucleophile, such as a hydroxyl or ether group, to form a new Si-O bond. acs.org

Furthermore, substitution can be achieved using reagents like alkyl halides and organometallic compounds. These reactions enable the introduction of various organic moieties onto the siloxane ring, leading to functionalized siloxanes with tailored properties. For instance, oligo(ethylene glycol) substituents have been introduced onto the this compound ring to create materials with enhanced ionic conductivity. researchgate.net

| Reaction Type | Reagents | Functional Group Introduced | Catalyst |

| Hydrosilylation | Alkenes (e.g., α,ω-diallyloligo(ethylene glycol)) | Alkyl chains | Platinum complexes acs.org |

| Dehydrogenative Coupling | Alcohols, Ethers | Alkoxy/Aryloxy groups | Tris(pentafluorophenyl)borane researchgate.netacs.org |

| Substitution | Alkyl halides, Organometallics | Various organic groups | Not specified |

This table summarizes key substitution reactions for functionalizing this compound.

Methodologies for Purity Assessment and Synthetic Validation

Ensuring the purity and validating the structure of synthesized this compound and its derivatives are crucial for both research and industrial applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for both quantifying the purity of this compound and identifying any trace impurities. This technique separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them based on their mass-to-charge ratio. It is highly sensitive for detecting the compound in trace amounts and can be used to ensure that chromatographic separation avoids co-elution with similar siloxanes, such as decamethylcyclopentasiloxane (B1670010), to prevent false positives. Purity levels of greater than 98% can be confirmed using this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ²⁹Si NMR, is essential for confirming the cyclic structure and the substitution pattern of methyl groups on the siloxane ring. ¹H NMR can confirm the presence of methyl protons, while the absence of signals in the Si-H region (δ 4.5–5.5 ppm) can confirm complete oxidation to silanols, for example.

Fourier-Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in the molecule. Characteristic peaks for the Si-O-Si asymmetric stretching vibration (around 1,000–1,100 cm⁻¹) and methyl C-H bends (at 1,260 cm⁻¹) can be used to validate the structure.

Fractional distillation under reduced pressure is a key purification technique used to isolate the target cyclopentasiloxane from linear byproducts. The efficiency of this process is monitored using gas chromatography to confirm the separation.

| Technique | Purpose | Key Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and impurity identification | Quantifies purity (>98%), identifies trace impurities, confirms molecular ion peak. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Structural confirmation | Confirms cyclic structure and methyl group substitution. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Identifies Si-O-Si and methyl group vibrations. |

| Fractional Distillation | Purification | Isolates the target compound from byproducts. |

This table outlines the primary methods for purity assessment and synthetic validation of this compound.

Advanced Materials Science and Engineering Applications of Pentamethylcyclopentasiloxane Derivatives

Development of Novel Silicone-Based Polymeric Materials

The distinct chemical nature of Pentamethylcyclopentasiloxane (often abbreviated as D5H) makes it a valuable monomer and crosslinking agent for synthesizing a new generation of silicone-based polymers. Its derivatives are instrumental in constructing complex polymer architectures that exhibit enhanced thermal, mechanical, and chemical properties.

Synthesis of Advanced Polymer Architectures with Tailored Characteristics

This compound and its derivatives are pivotal in synthesizing novel silicone-based materials, including unique polymer architectures like cyclolinear polysiloxanes (CLPSs) and hybrid organic-inorganic polymers. researchgate.net These materials are engineered for specific functionalities by leveraging the reactivity of the siloxane ring.

One key method is the polymerization of D5H itself, which can be readily converted into poly(this compound), a polymer with a very low glass transition temperature. researchgate.netdokumen.pub More complex architectures are achieved through reactions like hydrosilylation and condensation polymerization. For instance, researchers have utilized this compound in the development of hybrid polyurethanes and cyclolinear polysiloxanes, demonstrating its versatility.

A notable example is the synthesis of CLPSs from monomers like diacetoxy-triethylthis compound. ohiolink.edu These monomers are catalytically condensed with water to form CLPSs or co-condensed with silanol-terminated polydimethylsiloxane (B3030410) (PDMS) to create extended CLPSs with PDMS spacers, allowing for precise control over the final polymer's properties. ohiolink.edu

Furthermore, this compound is used in the oxysilylation of diepoxides to create self-reinforced epoxy resin nanocomposites. acs.org In this process, D5H, along with other hydrosilanes, reacts with diepoxides in the presence of a catalyst to form cross-linked networks, yielding materials with enhanced stability. acs.org These synthesis strategies transform the basic cyclic siloxane into advanced polymers with structures tailored for high-performance applications. smolecule.com

Crosslinking Agent Applications in Main-Chain Liquid Crystal Elastomers (MC-LCEs)

This compound is a highly effective crosslinking agent in the synthesis of Main-Chain Liquid Crystal Elastomers (MC-LCEs). atlantis-press.comscielo.br These smart materials exhibit significant responses to external stimuli like heat, making them candidates for applications such as artificial muscles. atlantis-press.comneliti.com In the synthesis of MC-LCEs, this compound (referred to as PMPOPS in some studies) is reacted with a liquid crystal monomer and a chain extender via hydrosilylation to form a three-dimensional polymer network. atlantis-press.commdpi.com

The concentration of this compound as the crosslinking agent is a critical parameter that directly influences the mechanical and thermal properties of the resulting elastomer. atlantis-press.comscielo.br Research has shown that varying the molar percentage of the crosslinker allows for precise control over the material's behavior. scielo.brneliti.com An increase in crosslinker concentration generally leads to a more elastic material, as it increases the complexity of the polymer chain network. atlantis-press.com This enhanced elasticity is observed in the material's ability to contract and expand when heated. atlantis-press.comneliti.com

The table below summarizes findings from studies on MC-LCEs synthesized with varying concentrations of this compound as the crosslinking agent.

| MCLCE Sample (mol% Crosslinker) | Clearing Temperature (Tc) | Maximum Contraction (%) | Maximum Expansion (%) | Key Observation |

|---|---|---|---|---|

| 8% | ~90 °C | ~70-82.5% | ~26% | Lower elasticity and deformation compared to higher concentrations. atlantis-press.comscielo.brneliti.com |

| 12% | ~99 °C | ~86-87% | ~29% | Intermediate elasticity and thermal response. atlantis-press.comscielo.brneliti.com |

| 14% | ~103 °C | ~86.5-96% | ~32% | Shows the highest clearing temperature, indicating a significant change in phase transition behavior. atlantis-press.comscielo.br |

| 16% | ~90 °C | ~90-108% | ~33% | Demonstrates the greatest deformation (contraction and expansion), indicating highest elasticity. atlantis-press.comscielo.brneliti.com |

Modulation of Polymer Phase Transition Behavior

Derivatives of this compound play a crucial role in modulating the phase transition behavior of polymers, particularly in MC-LCEs. scielo.br The phase transition from an ordered nematic state to a disordered isotropic state is a key characteristic of these materials, and the temperature at which this occurs (the clearing temperature, Tc) can be precisely tuned. scielo.brneliti.com

The concentration of this compound used as a crosslinker directly impacts this phase transition. scielo.br As detailed in the table above, increasing the crosslinker concentration from 8% to 14% progressively raises the clearing temperature, reaching a peak of approximately 103°C at 14% concentration. scielo.br This control is attributed to the five-point crosslinking capability of the molecule, which alters the internal structure and stress of the polymer network.

Furthermore, the crosslinker density influences the degree of crystallinity within the polymer. atlantis-press.comscielo.br A higher concentration of the crosslinker leads to a more complex and irregular network, which decreases the degree of crystallinity and increases the amorphous nature of the material. atlantis-press.com This change in the crystalline-to-amorphous ratio affects the material's mechanical response during the phase transition, with higher crosslinker concentrations leading to greater spontaneous deformation (contraction or expansion) as the material is heated through its clearing temperature. scielo.brresearchgate.net This ability to modulate phase transitions is fundamental to designing smart materials with programmable responses.

Functional Coatings and Surface Engineering Applications

The inherent chemical properties of this compound, such as its hydrophobicity and chemical inertness, make its derivatives highly suitable for developing functional coatings and for surface engineering applications. These applications range from creating water-repellent surfaces to protecting materials from corrosion.

Research on Hydrophobic and Chemically Resistant Surface Coatings

This compound is a foundational component for creating hydrophobic and chemically resistant coatings. Its molecular structure, featuring methyl groups and a low surface energy, imparts a natural water-repellency. This characteristic is leveraged to produce surfaces that resist wetting, causing water to bead up and roll off. scispace.com

Research has demonstrated that coatings derived from this compound can significantly alter the wettability of a surface. For example, cyclosiloxane-based hybrid polymers have been used to create surfaces with water contact angles exceeding 100°, indicating significant hydrophobicity. researchgate.net The formation of a dense, cross-linked network with closely packed methyl groups at the surface is key to achieving this effect. researchgate.net

Recent advancements include the development of eco-friendly, ultra-hydrophobic organosilicon polymer coatings using plasma technology. leibniz-gemeinschaft.de These coatings serve as a viable, environmentally safer alternative to per- and polyfluoroalkyl substances (PFAS) and exhibit high chemical resistance. leibniz-gemeinschaft.de Such coatings can be applied to a variety of materials, including metals and plastics, providing a durable, protective, and water-repellent finish. leibniz-gemeinschaft.delotus-nano.com

Enhancement of Material Corrosion Resistance Through Surface Treatment

Coatings derived from this compound can significantly improve the corrosion resistance of materials, particularly metals. The primary mechanism of protection is the formation of a stable, hydrophobic barrier on the material's surface. atamankimya.com This barrier physically isolates the metal from corrosive agents like water and electrolytes, thereby preventing the electrochemical reactions that cause corrosion.

Case studies have shown that applying coatings based on this compound to metal surfaces enhances their durability and resistance to corrosion while maintaining mechanical integrity. The effectiveness of such silane-based coatings is often linked to the formation of a dense and compact siloxane film (Si-O-Si linkages) that adheres strongly to the metal substrate. nih.gov Proper surface preparation is crucial to facilitate the condensation of this protective film. nih.gov The chemical inertness and stability of the siloxane structure contribute to a long-lasting protective layer that can withstand harsh chemical environments. leibniz-gemeinschaft.de

Studies on Surface Wettability and Adhesion Control

The ability to precisely control the wetting and adhesion properties of surfaces is critical in a multitude of technological fields. Derivatives of this compound have demonstrated significant potential in this area. Through self-assembly, these molecules can form well-defined structures on various substrates, effectively modifying their surface energy. smolecule.com

Research has shown that coatings derived from this compound can significantly alter the wettability of surfaces, transitioning them between hydrophobic and hydrophilic states depending on the specific chemical modifications of the derivative and the application requirements. For instance, the formation of close-packed methyl groups at the surface, resulting from the crosslinking of hybrid polymers derived from these siloxanes, can lead to a hydrophobic surface. researchgate.net In one study, the static contact angles of water on hybrid polymer films derived from cyclosiloxanes were found to be as high as 110.74°, indicating significant hydrophobicity. researchgate.net This capability is valuable in creating water-repellent coatings, anti-fouling surfaces, and controlling fluidic behavior in micro-devices.

Conversely, by incorporating polar functional groups into the this compound derivatives, the surface can be rendered more hydrophilic. This tunability allows for the precise engineering of surface properties to control adhesion. For example, in the paper and release liner industry, silicone coatings are essential for providing a non-stick surface. Studies have shown that applying a thin silicone layer derived from precursors like this compound to barrier-coated papers can dramatically reduce release forces, a measure of adhesion. researchgate.net

Table 1: Water Contact Angles on Surfaces Modified with this compound Derivatives

| Derivative/Coating | Substrate | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Crosslinked Hybrid Polymer (CPBCS3-1) | --- | 110.74 | researchgate.net |

| Crosslinked Hybrid Polymer (CPBCS5-1) | --- | 106.43 | researchgate.net |

| Crosslinked Hybrid Polymer (CPBPS10-1) | --- | 103.65 | researchgate.net |

Advanced Gel Formulations and Rheological Property Investigations

This compound and its derivatives are being explored as key components in the formulation of advanced gels with tailored rheological properties. The unique molecular architecture of these cyclic siloxanes allows for the creation of gels with specific characteristics, such as controlled viscosity, elasticity, and thermal stability.

In the cosmetics and personal care industry, for example, polymers derived from this compound are used to create hair gel formulations. scribd.com These gels are prepared by dispersing the polymer in water and then neutralizing it to a specific pH, followed by the addition of a rheology modifier to achieve the desired thickness and texture. scribd.com The resulting products exhibit desirable sensory properties, providing a smooth feel without greasiness.

Furthermore, research into silicone-based gels for applications like adhesion and transparency control has involved the use of hyperbranched dendritic polysiloxanes, which can be synthesized using processes that may involve derivatives of cyclic siloxanes. mdpi.com The ability to fine-tune the cross-linking and molecular weight of these polymers allows for precise control over the gel's mechanical and flow properties.

Nanofabrication and Patterning Techniques Utilizing this compound Precursors

In the realm of nanotechnology, this compound has found a crucial role as a precursor material in various nanofabrication and patterning techniques. umich.edumdpi.com Its volatility and ability to decompose into silicon oxide make it a suitable candidate for deposition processes that require high precision at the nanoscale.

One such application is in nanoimprint lithography, where a monomeric liquid precursor is adjusted with low-viscosity silicone fluids like this compound to achieve a desired film thickness after spin coating. umich.edu This allows for the creation of nanoscale patterns with high fidelity.

Focused Ion Beam Induced Deposition (FIBID) for Nanostructure Fabrication

Focused Ion Beam Induced Deposition (FIBID) is a direct-write additive manufacturing technique capable of fabricating complex three-dimensional nanostructures. mdpi.commdpi.com In this process, a focused ion beam is used to decompose a gaseous precursor that has been introduced into the vacuum chamber, leading to the localized deposition of material. mdpi.com

This compound is a key precursor for the deposition of insulating materials, specifically silicon dioxide (SiO₂), using FIBID. mdpi.comresearchgate.net This technique has been employed to fabricate high-aspect-ratio insulating nanostructures such as nanopillars and nanocylinders. mdpi.commdpi.com Research has shown that using this compound in helium ion beam induced deposition can lead to the formation of branched nanostructures, a phenomenon attributed to charging effects during the growth process. mdpi.commdpi.comresearchgate.net The vertical growth rate and the degree of branching can be controlled by adjusting the precursor flow rate. mdpi.com

Studies comparing different precursors for insulator deposition have highlighted the superior performance of this compound. Compared to the commercially used tetramethylcyclotetrasiloxane, it has been shown to produce deposits with significantly higher resistivity (approximately 8×10¹¹ Ω·cm versus 6×10⁹ Ω·cm) and a higher breakdown field (650 V/μm versus 440 V/μm). researchgate.net

Table 2: Properties of Insulating Films from Different Precursors in FIBID

| Precursor | Resistivity (Ω·cm) | Breakdown Field (V/μm) | Reference |

|---|---|---|---|

| This compound | ~8 x 10¹¹ | 650 | researchgate.net |

| Tetramethylcyclotetrasiloxane | ~6 x 10⁹ | 440 | researchgate.net |

Defect Engineering in Nanomaterials

Defect engineering is a powerful strategy for tuning the properties of nanomaterials for specific applications. Focused ion beams can be used to introduce defects in a highly controlled manner. beilstein-journals.orgaip.org While direct research on using this compound for defect engineering is not prevalent, its role as a precursor in FIBID is relevant to this field. The deposition of insulating nanostructures from this compound can be used to create patterns that influence the behavior of adjacent materials or to fabricate insulating components within nanoscale devices where defect control is critical.

For instance, the ability to create highly resistive regions using this compound in FIBID could be used to define precise sample geometries or to create insulating barriers in materials like graphene, thereby tuning their electronic properties through controlled defect introduction in the surrounding areas. beilstein-journals.org

Research into Biomedical Applications

The unique properties of silicones, such as their biocompatibility and chemical inertness, have made them attractive for various biomedical applications. dokumen.pub this compound and its derivatives are being investigated for their potential in this field.

Investigations in Drug Delivery Systems for Hydrophobic Compounds

The lipophilic (fat-loving) nature of this compound makes it a promising candidate for drug delivery systems, particularly for encapsulating hydrophobic drugs. smolecule.com The effective encapsulation of such drugs is a significant challenge in pharmaceutical formulation. The biocompatibility of this compound is also a key factor in its consideration for implantable drug delivery devices. smolecule.com

Research in this area is exploring how to formulate microcapsules and other nanocarriers using silicone-based materials. For example, studies have investigated the use of bile acid-based formulations in conjunction with polyelectrolytes to create microcapsules for cell delivery, where the rheology and stability of the formulation are critical. researchgate.net While not directly mentioning this compound, this type of research into advanced formulations for biocompatible delivery systems provides a context for the potential application of its derivatives.

Assessment of Biocompatibility for Potential Biomedical Implementations

The biocompatibility of materials intended for biomedical applications is a critical factor, and derivatives of this compound have been the subject of investigation in this regard. Studies have explored their interaction with biological systems to ascertain their suitability for use in medical devices and drug delivery systems. In vitro research indicates that this compound does not cause significant cytotoxicity in various cell lines, suggesting its potential for use in medical implants.

The response of blood to a foreign material, or its hemocompatibility, is a key aspect of biocompatibility for any device that will come into contact with blood. nih.govnih.gov Research into silicon-based materials has shown that while unmodified silicon can cause significant platelet adhesion, surface modifications can dramatically improve blood compatibility. nih.gov For instance, modifying silicon substrates can reduce platelet adhesion and activation to levels comparable to those of commonly used medical-grade materials like Teflon. nih.gov The evaluation of hemocompatibility often involves assessing coagulation, complement activation, platelet activation, and platelet adhesion. nih.gov

The inflammatory response to an implanted material is another crucial aspect of biocompatibility. The presence of a foreign material can trigger an inflammatory cascade, which can impact the success of a medical device. nih.govgoogleapis.com Studies on silicone-based materials have shown that the local host response can vary depending on the specific device and its location in the body. fda.gov For example, some silicone implants have been associated with fibrous tissue growth. fda.gov Research on other materials has demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential avenue for developing more biocompatible materials. nih.gov The goal of creating biocompatible surfaces is often to minimize the initial protein adsorption and platelet adhesion that can lead to an inflammatory response. nih.gov

| Biocompatibility Aspect | Observation | Implication for Biomedical Use |

| Cytotoxicity | Low cytotoxicity observed in various cell lines for this compound. nih.gov | Suggests suitability for use in implantable devices and drug delivery systems. |

| Hemocompatibility | Unmodified silicon surfaces can lead to significant platelet adhesion. nih.gov | Surface modification is crucial to improve blood compatibility for blood-contacting devices. nih.gov |

| Inflammatory Response | Local host responses to siloxanes can vary, with some instances of fibrous tissue growth. fda.gov | The specific formulation and surface characteristics of the derivative are important factors. |

Catalysis Research Involving this compound

Role in Platinum-Based Hydrosilylation Processes

Hydrosilylation, a reaction widely used in the silicone industry, involves the addition of a silicon-hydrogen bond across an unsaturated bond, and it is most often catalyzed by platinum complexes. mdpi.comresearchgate.net this compound can play a role in these processes. The reaction is fundamental for the curing of silicone polymers and the synthesis of functionalized siloxanes. mdpi.comresearchgate.net

The mechanism of platinum-catalyzed hydrosilylation is complex and can be influenced by various factors, including the structure of the siloxane and the nature of the catalyst. mdpi.com The process typically involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the unsaturated compound and subsequent insertion and reductive elimination steps. mdpi.com In some systems, cyclic siloxanes can act as moderators or inhibitors to control the reaction rate. mdpi.com For instance, cyclic vinylsiloxanes are used to control the working time of two-part silicone systems. mdpi.com

Research has explored various platinum catalysts for hydrosilylation, with Karstedt's catalyst being a prominent example. smolecule.commdpi.com The efficiency of these catalysts can be affected by the presence of different siloxanes. The choice of catalyst and reaction conditions can also influence the regioselectivity of the hydrosilylation reaction. lew.ro

Adsorption Studies on Model Catalyst Surfaces

The interaction of this compound with catalyst surfaces has been a subject of fundamental research to understand the mechanisms of catalysis and surface modification. osti.gov High-resolution X-ray photoelectron spectroscopy (HR-XPS) has been employed to study the adsorption of this compound on model catalyst surfaces such as palladium (Pd(100)). osti.govacs.orgresearchgate.netosti.gov These studies provide insights into the chemical state and orientation of the adsorbed molecules. osti.gov

Investigations have also been conducted on other surfaces, such as gold, to understand the self-assembly and film-forming properties of siloxanes. rug.nlgoogle.comneliti.com The adsorption characteristics are influenced by the nature of the substrate and the specific structure of the siloxane molecule. For example, cyclic siloxanes have been observed to adsorb strongly to certain surfaces due to their hydrophobic nature. The study of these adsorption processes is crucial for applications in coatings, lubrication, and the fabrication of nanomaterials. rug.nlacs.orgresearchgate.net

Environmental Fate, Transport, and Degradation Research

Environmental Distribution and Occurrence of PENTAMETHYLCYCLOPENTASILOXANE and its Derivatives

The environmental distribution of siloxanes is governed by their physical-chemical properties, such as volatility, water solubility, and affinity for organic carbon. For derivatives like D5, high volatility is a key factor in their environmental partitioning. service.gov.ukoup.com

Atmospheric Transport and Partitioning Behavior

Direct environmental monitoring data for this compound is scarce. However, it is classified as a volatile organic compound (VOC) and is expected to contribute to air pollution. smolecule.com Its volatility suggests it will partition to the atmosphere after release.

Table 1: Atmospheric Concentrations of Decamethylcyclopentasiloxane (B1670010) (D5) at Various Locations

This table presents data for the related compound D5 to illustrate typical atmospheric concentrations of cyclic siloxanes.

| Location | Concentration Range (ng/m³) | Notes |

|---|---|---|

| Rural Sweden | 0.3 - 9 | Samples collected with daily resolution. nih.gov |

| Arctic | 0.14 - 4 | Concentrations are high compared to many other organic contaminants, proving long-range transport. su.se |

Aquatic Environmental Concentrations in Water and Sediment

There is a lack of specific data on the concentration of this compound in aquatic environments. For related cVMS compounds like D5, releases into aquatic systems often occur via wastewater treatment plant (WWTP) effluents. nih.gov

Studies on D5 show that its high volatility and tendency to adsorb to organic matter mean that concentrations in the water column are generally low. service.gov.uksu.se However, it is persistent in sediment, with degradation half-lives estimated to be over 1000 days. su.se Monitoring in various industrialized bays and rivers has found D5 to be a predominant siloxane in sediments. researchgate.netresearchgate.net For instance, in coastal sediments from South Korea, D5 was a major contributor to total siloxane concentrations. researchgate.net Similarly, a study of perch and sediment in Swedish lakes found that D5 concentrations in sediment were significantly higher in lakes receiving WWTP effluent, and these levels correlated with concentrations found in fish. nih.gov

Given this compound's expected high reactivity, particularly its sensitivity to hydrolysis, it is likely to persist for shorter periods in the water column compared to D5. Its degradation products would then govern the subsequent environmental fate.

Table 2: Concentrations of Decamethylcyclopentasiloxane (D5) in Aquatic Environments

This table presents data for the related compound D5 as specific data for this compound is not available.

| Matrix | Location | Concentration | Reference |

|---|---|---|---|

| Wastewater Effluent | France | 365-3694 µg/L (Industrial) | su.se |

| Surface Water | Various | >80 samples, ~40% non-detects | oup.com |

| Coastal Sediment | South Korea (Busan) | Mean: 580 ng/g dw | researchgate.net |

| River Sediment | Potomac & Anacostia Rivers, USA | Average: 0.13 mg/g dw | researchgate.net |

| Lake Sediment | Swedish lakes receiving WWTP effluent | Varied over three orders of magnitude | nih.gov |

Terrestrial Soil Contamination and Mobility Assessments

The primary pathway for siloxane contamination in terrestrial environments is the application of biosolids from WWTPs to agricultural land. tandfonline.comnih.gov While specific soil contamination data for this compound is unavailable angenechemical.comchemicalbook.comcymitquimica.com, studies on its derivatives provide insight.

Research on D5 indicates it is expected to be immobile in soil due to its high organic carbon-water (B12546825) partition coefficient (Koc), suggesting strong adsorption to soil organic matter. nih.gov One study estimated initial D5 concentrations in biosolid-amended soil to be in the range of 0.03 to 1.6 µg/g dry weight. oup.com However, subsequent volatilization and degradation reduce these concentrations over time. oup.com A study on a vinyl-substituted derivative, 2,4,6,8,10-pentavinyl-2,4,6,8,10-pentamethylcyclopentasiloxane (V5), found that while it could be transferred to soil via biosolids, it did not accumulate, which was attributed to rapid elimination through volatilization and degradation. acs.orgnih.gov

This compound's higher reactivity suggests it would likely degrade relatively quickly in moist soil environments, limiting its mobility and persistence.

Presence and Removal in Wastewater Treatment Plants and Biosolids

Wastewater treatment plants are major conduits for siloxanes to enter the environment. scribd.com Studies on cVMS like D4, D5, and D6 show high removal efficiencies in WWTPs, often exceeding 96%. nih.gov Removal occurs through two main pathways: volatilization to the air in aeration tanks and adsorption to sludge. nih.gov For D5, it is estimated that about 73% of the amount entering a WWTP is removed to sludge, with 22% partitioning to air. su.se

Concentrations of D5 in WWTP influents can be significant, with one study reporting a range of 3.47–19.3 µg/L. nih.gov Consequently, high concentrations are found in the resulting biosolids. tandfonline.com A study of a derivative, V5, found concentrations in the solid phase of wastewater ranging from 13.0 to 371 ng/g dry weight. acs.orgnih.gov Given this compound's susceptibility to hydrolysis, it is expected to undergo significant degradation within the aqueous environment of a WWTP, in addition to partitioning to sludge and air.

Mechanistic Studies of Environmental Degradation Pathways

The environmental persistence of siloxanes is determined by their susceptibility to various degradation processes. For this compound, abiotic degradation, particularly hydrolysis, is expected to be a dominant pathway due to its molecular structure.

Abiotic Degradation Processes, Including Si-O Backbone Hydrolysis

The key to the abiotic degradation of this compound is the presence of Si-H bonds, which are known to be hydrolytically sensitive. This compound can react with water, especially in the presence of acids, bases, or certain metal salts, to undergo hydrolysis. mdpi.com This process involves the cleavage of the Si-H bond to form a silanol (B1196071) (Si-OH) group and release hydrogen gas. These silanol intermediates are reactive and can undergo further condensation reactions. smolecule.com

In addition to the Si-H bond, the siloxane (Si-O-Si) backbone itself is susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions. smolecule.comsu.se For the related compound D5, the hydrolysis rate is pH-dependent, with minimum rates near neutral pH. su.se For example, the hydrolysis half-life of D5 at 25°C is 71 days at pH 7 but decreases to 9 days at pH 8. service.gov.uk

The degradation of this compound likely proceeds via a combination of Si-H bond oxidation and Si-O backbone hydrolysis, leading to the formation of smaller, more polar silanols and ultimately, potentially to dimethylsilanediol (B41321) and silicic acid. su.se This enhanced reactivity compared to fully methylated siloxanes like D5 suggests a lower environmental persistence for this compound in aqueous and soil environments.

Oxidative Degradation Mechanisms in Environmental Media

This compound (PMCP) is susceptible to oxidative degradation in the environment, a process that primarily leads to the formation of silanols and other siloxane derivatives. The fundamental reaction involves the transformation of the siloxane structure. The specific pathways and products of this degradation can be identified and analyzed using advanced analytical techniques. Methodologies such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are employed in controlled environmental simulations to identify the resulting breakdown compounds. Furthermore, thermogravimetric analysis (TGA) can be utilized to assess the compound's thermal stability and determine its degradation thresholds in both inert and oxidative atmospheres.

Biotic Degradation by Microbial Communities (e.g., Bacteria and Fungi)

Current research provides limited specific data on the biotic degradation of this compound by microbial communities. While studies exist for other siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), which has been shown to be biodegraded under anaerobic conditions by sewage microorganisms, direct evidence for this compound is not detailed in the available literature. nih.gov Research on related vinyl-substituted siloxanes notes that degradation of the siloxane backbone can be influenced by environmental factors like soil organic matter, but specific microbial pathways for PMCP remain an area for further investigation. acs.orgnih.gov

Kinetic Modeling of Environmental Transformation Processes

The environmental transformation of this compound is evaluated using kinetic modeling to understand its persistence and degradation rates. Techniques such as multivariate regression are used to model the kinetics of its degradation under various conditions. For assessing thermal decomposition, the Flynn-Wall-Ozawa method is a suggested approach to calculate the activation energy (Eₐ), providing insight into the compound's stability. These models are crucial for predicting how the compound behaves over time in different environmental settings.

The persistence of this compound in the environment is quantified by its half-life (t₁/₂), which varies significantly depending on the environmental medium and conditions. In aquatic environments, its degradation is primarily driven by hydrolysis. Research has established its hydrolysis half-life under different pH and temperature conditions. For instance, at a neutral pH of 7 and a temperature of 25°C, the half-life is approximately 30 days. This indicates a moderate rate of degradation under these conditions.

Interactive Table: Hydrolysis Half-Life of this compound

| pH | Temperature (°C) | Half-Life (t₁/₂) | Source |

| 7 | 25 | 30 days | |

| 9 | 40 | <7 days |

Several environmental variables significantly influence the degradation rate of this compound. Key factors include pH, temperature, and the presence of organic matter.

pH and Temperature: The rate of hydrolysis is highly dependent on both pH and temperature. Degradation is notably faster under more alkaline conditions and at higher temperatures. As shown in the table above, the half-life decreases from 30 days at pH 7 and 25°C to less than seven days at pH 9 and 40°C.

Soil Organic Matter: Studies on closely related vinylmethylsiloxanes suggest that the degradation of the siloxane Si-O backbone tends to slow as the organic matter content in soil increases. acs.orgnih.gov This is a critical factor in terrestrial environments, where the compound may become stabilized.

Interactive Table: Factors Influencing Degradation Rates

| Environmental Variable | Effect on Degradation Rate | Description | Source |

| pH | Increases with alkalinity | The rate of hydrolysis is significantly faster at higher pH values. | |

| Temperature | Increases with heat | Higher temperatures accelerate the chemical degradation processes, including hydrolysis. | |

| Soil Organic Matter | Potentially decreases | Research on related compounds suggests higher organic content may slow the degradation of the siloxane backbone. | acs.orgnih.gov |

Sorption and Sequestration Studies in Environmental Matrices

The fate of this compound in the environment is also governed by its tendency to adsorb to solid matrices like soil and sediment. Studies focus on determining soil adsorption coefficients (Kₐ) to quantify this behavior. A significant finding is that the organic matter content of the soil can cause large variations in measured adsorption coefficients, leading to discrepancies between studies. To obtain more consistent and comparable data, it is recommended that sorption experiments be conducted using standardized soil matrices, such as those with a fixed organic carbon content (e.g., 4%). This approach helps to isolate the influence of other variables on the compound's sorption characteristics.

Ecotoxicological and Human Health Research Perspectives

In Vitro Studies on Biological Systems and Cellular Interactions

In vitro research provides a foundational understanding of how Pentamethylcyclopentasiloxane may interact with fundamental biological components. These studies isolate cellular systems to observe specific molecular interactions.

The interaction of this compound with cellular membranes is a key area of investigation, largely informed by its physicochemical properties. Due to its hydrophobic and lipophilic nature, PMCP has the potential to interact with the lipid bilayers of cell membranes. This characteristic is thought to facilitate the transport of compounds across these biological barriers. Research in drug delivery systems has explored this property, suggesting that PMCP can be used to encapsulate and transport hydrophobic drugs across cell membranes.

For comparison, studies on other cyclosiloxanes, such as Octamethylcyclotetrasiloxane (B44751) (D4), have indicated that toxicological effects at high doses may be linked to physical-chemical interactions with neural membranes. researchgate.net The hydrophobic nature of PMCP allows it to form protective barriers on surfaces, a property that is leveraged in various applications but also underscores its potential for membrane interaction.

Preliminary research suggests that this compound may interact with proteins, potentially influencing their structure and function. However, detailed studies specifically elucidating the mechanisms of these interactions with PMCP are not extensively documented in the public domain. In related fields, other siloxane-based materials are used in conjunction with proteins for biomedical applications, such as the use of electrophilic polyethylene (B3416737) glycol (PEG) analogs with siloxane monomers to create protein adducts for therapeutic purposes. google.com This indicates a chemical compatibility that could also translate to unintended interactions in biological systems.

Advanced Methodologies for Toxicological Data Interpretation and Resolution of Discrepancies

The interpretation of toxicological data for this compound (D5) is complicated by inconsistencies across various studies. Advanced methodologies are crucial for resolving these discrepancies and providing a clearer understanding of its potential risks.

To ensure the quality and comparability of data included in a meta-analysis, a structured approach like the adapted PICOT (Population, Intervention, Comparison, Outcome, Time) framework can be employed. This involves clearly defining the study population (e.g., specific aquatic organisms), the intervention (exposure to D5), the comparison group (unexposed or exposed to a different substance), the measured outcome (e.g., mortality, reproductive effects), and the timeframe of the study. Furthermore, adherence to the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is essential for facilitating future meta-analyses by ensuring that data and metadata are well-documented and accessible to the wider scientific community.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, offers a cost-effective and efficient way to estimate the ecotoxicological effects of chemicals like D5. nih.gov These models use the chemical structure and physicochemical properties of a compound to predict its potential to cause harm to various organisms in the environment. nih.govnih.gov

For D5, predictive models can be used to estimate key ecotoxicological endpoints such as its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life. nih.govhabitablefuture.org For example, the octanol-water partition coefficient (Kow) and the soil organic adsorption coefficient (Koc) can be predicted to understand how D5 might distribute between water, soil, and living organisms. nih.gov

The EPA's Toxicity Forecaster (ToxCast) is a notable example of a high-throughput screening and computational toxicology program that generates data and predictive models for thousands of chemicals. habitablefuture.org Such programs can help to prioritize chemicals for further in-depth testing and risk assessment. habitablefuture.org When experimental data are lacking, QSAR models can be used to predict ecotoxicity, provided the estimates are reliable and fall within the model's applicability domain. nih.gov

Multimedia fugacity models, such as the Mackay's fugacity-based treatment plant model, can be used to simulate the transport, distribution, and persistence of D5 in specific environments like wastewater treatment plants. researchgate.net These models help in understanding the fate of the chemical and its potential for environmental exposure. researchgate.net By integrating data from various sources and employing advanced modeling techniques, a more holistic assessment of the potential ecotoxicological effects of D5 can be achieved. nih.gov

Table 1: Predictive Modeling Approaches for this compound

| Modeling Approach | Application for this compound | Key Parameters |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts ecotoxicological endpoints based on chemical structure. | Bioaccumulation potential, persistence, aquatic toxicity. nih.govhabitablefuture.org |

| Multimedia Fugacity Models | Simulates environmental transport, distribution, and persistence. | Octanol-water partition coefficient (Kow), soil organic adsorption coefficient (Koc). nih.govresearchgate.net |

| EPA's Toxicity Forecaster (ToxCast) | High-throughput screening and computational toxicology for hazard identification. | Prioritization for further testing. habitablefuture.org |

Human Biomonitoring Research for Exposure Assessment

Human biomonitoring (HBM) is a valuable tool for assessing human exposure to chemicals by measuring the substance or its metabolites in biological samples such as blood, urine, or breast milk. cpsc.govnih.gov It provides an integrated measure of exposure from all sources and routes. cpsc.gov

The primary routes of human exposure to D5 are through the use of personal care products containing the compound, leading to dermal absorption and inhalation of its volatile form. researchgate.net Biomonitoring studies have detected D5 in human blood, indicating systemic absorption. researchgate.net

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are highly sensitive for detecting trace amounts of D5 in biological matrices. To ensure accurate quantification, the use of internal standards, such as deuterated siloxanes, is crucial. When evaluating HBM studies, it is important to consider the relevance of the study population, the appropriateness of the sampling strategy and biological matrix, and the adequacy of the analytical methods. cpsc.gov

Reverse dosimetry is an approach that uses HBM data along with information on toxicokinetics, anatomy, and physiology to estimate the external dose of a chemical that would result in the measured internal concentration. cpsc.gov This can help in understanding the levels of exposure experienced by the population.

Due to the widespread use of D5 in cosmetics and other personal care products, these items represent a primary source of human exposure. researchgate.net Correlation studies aim to link the levels of D5 measured in human biomonitoring studies with self-reported use of these products.

Studies have shown that individuals who use more personal care products may have higher levels of D5 in their bodies. researchgate.net For example, a study of Norwegian women found measurable levels of D5 in their plasma and linked this to the use of personal care products. researchgate.net Such studies often rely on questionnaires to gather data on product usage, which can then be statistically analyzed alongside the biomonitoring results to identify significant correlations.

It is important to note that consumers are often exposed to multiple siloxanes simultaneously through various products, leading to aggregate exposure. researchgate.net Therefore, biomonitoring studies that measure a range of siloxanes can provide a more complete picture of exposure from consumer products. researchgate.net

Advanced Analytical Methodologies for Pentamethylcyclopentasiloxane Research

Chromatographic Techniques for Environmental and Material Analysis

Chromatography is a fundamental technique for separating complex mixtures. For Pentamethylcyclopentasiloxane, a volatile compound, gas chromatography is the method of choice, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of cyclic volatile methylsiloxanes (cVMS), including this compound. hznu.edu.cnlucideon.com The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying trace levels of these compounds in diverse environmental samples. thermofisher.com

A significant challenge in the trace analysis of cVMS is their ubiquitous presence in the laboratory environment, which can lead to high background signals and contamination. hznu.edu.cnchromatographyonline.com Common sources of contamination include GC inlet septa, vial cap seals, and column bleed from the stationary phase itself. chromatographyonline.com To mitigate these issues, specific measures are employed, such as using low-bleed septa and columns, or implementing techniques like delayed injection to separate analytical peaks from background interference. hznu.edu.cn

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. The selection of the column's stationary phase is critical for achieving good separation. doria.fi Following separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint for identification. chromatographyonline.comhrgc.eu For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. doria.fi

| Parameter | Typical Value/Condition | Source |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DM-200, HP-5MS) | hznu.edu.cndoria.fi |

| Carrier Gas | Helium (>99.999%) at a constant flow of ~1.0 mL/min | hznu.edu.cn |

| Inlet Temperature | 250 °C | hznu.edu.cn |

| Oven Program | Initial temp 40°C, ramped to >300°C | chromatographyonline.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | hznu.edu.cnhrgc.eu |

| Ion Source Temp | 220-230 °C | hznu.edu.cnhrgc.eu |

| Monitored Ions (m/z) | 355 (for Decamethylcyclopentasiloxane (B1670010) - D5) | hznu.edu.cn |

| Limit of Detection (LOD) | Can reach sub-µg/L levels (e.g., 0.40–0.52 µg/L for cVMS) | hznu.edu.cn |

This table presents typical parameters for the GC-MS analysis of cyclic volatile methylsiloxanes. Actual conditions may vary based on the specific application and sample matrix.

To enhance the sensitivity of GC-MS for trace environmental analysis, Large-Volume Injection (LVI) techniques are employed. glsciences.eu LVI allows for the introduction of a significantly larger sample volume (e.g., tens to hundreds of microliters) into the GC inlet compared to conventional injections (typically 1-2 µL). glsciences.euanthias.co.uk This approach is particularly advantageous for analyzing cVMS like this compound in environmental matrices such as water, sediment, and biota, where concentrations can be extremely low. nih.gov

The primary benefit of LVI is the increased mass of the analyte introduced into the system, which directly translates to lower detection limits. chromatographyonline.com This often eliminates the need for offline sample pre-concentration steps, such as solvent evaporation, which can lead to the loss of volatile analytes and introduce contaminants. glsciences.eunih.gov

Several LVI techniques exist, but a common approach involves a temperature-programmable split/splitless inlet. gerstel.com The sample is injected into a cold inlet, and the temperature is controlled to selectively evaporate the solvent, which is vented through the split line. The less volatile analytes, including this compound, are trapped in the liner. After the solvent is removed, the split vent is closed, and the inlet is rapidly heated to transfer the trapped analytes onto the GC column for separation and analysis. glsciences.eugerstel.com This controlled solvent evaporation prevents the column from being overloaded with solvent, which would otherwise distort the chromatography. gerstel.com Research has demonstrated the successful application of LVI-GC-MS for the determination of cVMS in a wide range of environmental samples, achieving low limits of detection and good precision and recovery. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. For this compound, techniques like FTIR and NMR provide detailed information about its chemical bonds and atomic arrangement, while advanced mass spectrometry can identify its transformation products.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful analytical technique used for the structural elucidation of molecules by identifying their functional groups. pressbooks.pubuci.edu The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its vibrational modes. uci.edu The resulting absorption spectrum serves as a unique molecular "fingerprint." uci.eduiupac.org

For this compound and other siloxanes, FTIR is particularly effective for identifying the fundamental Si-O-Si (siloxane) linkage. gelest.com Cyclic siloxanes exhibit one or more very strong absorption bands in the 1130-1000 cm⁻¹ region, which are characteristic of the asymmetric Si-O-Si stretching vibration. gelest.comresearchgate.net Specifically, cyclic pentamers like this compound show a distinct, strong band in the 1090-1075 cm⁻¹ range. gelest.com The presence and shape of this band are key evidence for the cyclic siloxane structure. mdpi.com Other vibrations, such as those from the Si-CH₃ groups, also appear in the spectrum, further aiding in the structural confirmation.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Source |

| Asymmetric Si-O-Si Stretch (in cyclic pentamers) | 1090 - 1075 | Very Strong | gelest.com |

| Si-CH₃ Rocking and Symmetric CH₃ Deformation | ~1260 | Strong | researchgate.net |

| Si-C Stretch | 840 - 790 | Strong | researchgate.net |

This table summarizes the key FTIR absorption bands for identifying the structural components of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of a compound in solution. mugberiagangadharmahavidyalaya.ac.inresearchgate.net It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ²⁹Si), providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mugberiagangadharmahavidyalaya.ac.innih.gov

For the molecular characterization of this compound, both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are highly informative. reutlingen-university.de

¹H NMR: In the proton NMR spectrum of this compound, all the methyl (CH₃) protons are chemically equivalent due to the molecule's symmetry and rapid conformational changes. This results in a single, sharp signal, typically appearing in the region around δ 0.1 ppm. The integration of this signal corresponds to the total number of methyl protons.

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon atoms in the siloxane ring. As all five silicon atoms in the this compound ring are in identical chemical environments, the ²⁹Si NMR spectrum is expected to show a single resonance peak. reutlingen-university.de The chemical shift of this peak is characteristic of silicon atoms in a cyclic siloxane structure.

Together, ¹H and ²⁹Si NMR spectra provide unambiguous evidence for the highly symmetrical cyclic structure of this compound, confirming the presence of the repeating [-Si(CH₃)-O-] and [-Si(CH₃)₂-O-] units in the correct ratio and arrangement. reutlingen-university.de

| Nucleus | Expected Chemical Shift (δ) | Key Information Provided |

| ¹H | ~ 0.1 ppm | Confirms the presence and chemical equivalence of methyl (Si-CH₃) groups. |

| ²⁹Si | Varies (e.g., -20 to -23 ppm for D5) | Confirms the presence and chemical equivalence of silicon atoms in a cyclic siloxane ring. |

This table outlines the expected NMR data for the molecular characterization of this compound.